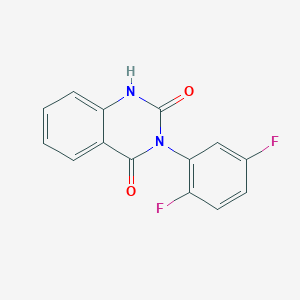![molecular formula C9H14N5O5P B14099464 ({[(2s)-1-(6-Amino-9h-purin-9-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonic acid](/img/structure/B14099464.png)
({[(2s)-1-(6-Amino-9h-purin-9-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(3-Hydroxy-2-phosphonylmethoxypropyl)adenine is an acyclic nucleoside phosphonate analogue of adenosine monophosphate. It is known for its antiviral properties and has been studied extensively for its potential therapeutic applications against various viral infections, including hepatitis B and adenovirus .
Méthodes De Préparation
The synthesis of 9-(3-Hydroxy-2-phosphonylmethoxypropyl)adenine involves several steps. One common method starts with 9-(2,3-dihydroxypropyl)adenine, which is treated with chloromethanephosphonyl dichloride to form the 3-O-chloromethanephosphonate derivative. This intermediate is then separated from its 2’-isomer by ion-exchange chromatography. The 3’-isomer is selectively prepared and transformed into 9-(3-Hydroxy-2-phosphonylmethoxypropyl)adenine by treatment with aqueous alkali . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production and higher yields.
Analyse Des Réactions Chimiques
9-(3-Hydroxy-2-phosphonylmethoxypropyl)adenine undergoes various chemical reactions, including substitution and phosphorylation. The compound can be phosphorylated to form its diphosphoryl derivative, which is a potent inhibitor of viral DNA replication . Common reagents used in these reactions include chloromethanephosphonyl dichloride and aqueous alkali . Major products formed from these reactions include the diphosphoryl derivative, which is crucial for its antiviral activity .
Applications De Recherche Scientifique
9-(3-Hydroxy-2-phosphonylmethoxypropyl)adenine has a wide range of scientific research applications. In chemistry, it is used as a model compound to study nucleoside analogues and their interactions with enzymes and metal ions . In biology and medicine, it has been extensively studied for its antiviral properties, particularly against hepatitis B and adenovirus . The compound has also shown activity against other pathogens, such as Plasmodium parasites . In industry, it is used in the development of antiviral drugs and as a reference compound in analytical methods .
Mécanisme D'action
The antiviral activity of 9-(3-Hydroxy-2-phosphonylmethoxypropyl)adenine is primarily due to its ability to inhibit viral DNA replication. The diphosphoryl derivative of the compound competes with deoxyadenosine triphosphate (dATP) for incorporation into viral DNA by viral DNA polymerase . This competitive inhibition results in the termination of DNA chain elongation, thereby preventing viral replication. The compound’s molecular targets include viral DNA polymerase and other enzymes involved in DNA synthesis .
Comparaison Avec Des Composés Similaires
Similar compounds include 9-(2-Phosphonylmethoxyethyl)adenine, 9-(2-Phosphonylmethoxypropyl)adenine, and 9-(3-Fluoro-2-phosphonylmethoxypropyl)adenine . These compounds share similar structures but differ in their side chains and specific antiviral activities. For example, 9-(2-Phosphonylmethoxyethyl)adenine is known for its activity against retroviruses, while 9-(3-Fluoro-2-phosphonylmethoxypropyl)adenine has enhanced activity against certain DNA viruses . The uniqueness of 9-(3-Hydroxy-2-phosphonylmethoxypropyl)adenine lies in its broad-spectrum antiviral activity and its ability to inhibit a wide range of viral DNA polymerases .
Propriétés
IUPAC Name |
[1-(6-aminopurin-9-yl)-3-hydroxypropan-2-yl]oxymethylphosphonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N5O5P/c10-8-7-9(12-3-11-8)14(4-13-7)1-6(2-15)19-5-20(16,17)18/h3-4,6,15H,1-2,5H2,(H2,10,11,12)(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPXSOOHWNMLPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)CC(CO)OCP(=O)(O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N5O5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chlorophenyl)-N-methylacetamide](/img/structure/B14099395.png)
![N-(4-fluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14099400.png)
![2-[4-(4-bromophenyl)-1H-pyrazol-5-yl]-5-[2-(piperidin-1-yl)ethoxy]phenol](/img/structure/B14099404.png)
![3-[(2-chloro-6-fluorophenyl)methyl]-9-(3,5-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14099408.png)
![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide](/img/structure/B14099415.png)
![N-butyl-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide](/img/structure/B14099416.png)
![3-[(3,4-dichlorophenyl)methyl]-9-(3,5-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14099427.png)
![N-tert-butyl-2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B14099428.png)
![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B14099436.png)

![Methyl 4-(2-benzyl-7-fluoro-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B14099453.png)

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B14099472.png)
